

An In-depth Technical Guide to the Synthesis of Sacubitrilat

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This technical guide provides a comprehensive overview of the synthetic pathways for **Sacubitrilat** ((2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid), the active metabolite of the heart failure medication Sacubitril. The synthesis of **Sacubitrilat** is intrinsically linked to the synthesis of its prodrug, Sacubitril, as the final step is a hydrolysis of the ethyl ester. This guide details the key intermediates and reaction steps involved in the industrial-scale synthesis of Sacubitril, culminating in the formation of **Sacubitrilat**.

Overview of the Synthetic Strategy

The most common and industrially viable approach to obtaining **Sacubitrilat** is through the synthesis of its ethyl ester prodrug, Sacubitril. The core strategy involves the stereoselective construction of two chiral centers. Several routes have been developed, often starting from chiral pool materials or employing asymmetric synthesis techniques to install the desired stereochemistry. A convergent synthesis approach is frequently utilized, where key fragments are synthesized separately and then coupled. The final step in the synthesis of **Sacubitrilat** is the hydrolysis of the ethyl ester of Sacubitril.

Key Synthetic Intermediates

The synthesis of Sacubitril, and by extension **Sacubitrilat**, involves several key intermediates. The structures of these intermediates are crucial for understanding the overall synthetic pathway.



- (S)-Epichlorohydrin: A common chiral building block used to introduce the first stereocenter.
- 4-Bromo-1,1'-biphenyl: The starting material for the biphenyl moiety of the molecule.
- (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid: A key advanced intermediate containing the biphenyl group and one of the chiral centers.
- (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: The
 intermediate obtained after the stereoselective reduction of the α,β-unsaturated ester.
- (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride: The deprotected amine, ready for coupling with succinic anhydride.
- Sacubitril (ethyl ester): The immediate precursor to Sacubitrilat.

Sacubitrilat Synthesis Pathway

The following diagram illustrates a common synthetic pathway to Sacubitril, which is then hydrolyzed to yield **Sacubitrilat**.



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Diagram 1: Synthesis Pathway of Sacubitrilat

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in the synthesis of Sacubitril and its subsequent hydrolysis to **Sacubitrilat**.

Table 1: Synthesis of Sacubitril Intermediates



Step	Starting Material(s)	Product	Reagents and Condition s	Yield (%)	Purity/ee (%)	Referenc e
1	4-Bromo- 1,1'- biphenyl, (S)- Epichloroh ydrin	(R)-1- ([1,1'- biphenyl]-4 -yl)-3- chloroprop an-2-ol	1. Mg, THF; 2. Cul, THF, -20 °C	92	99 ee	[1]
2	(R)-1- ([1,1'- biphenyl]-4 -yl)-3- chloroprop an-2-ol	N-Boc- (R)-1- ([1,1'- biphenyl]-4 -yl)-3- hydroxypro pan-2- amine	1. Succinimid e, PPh3, DIAD; 2. HCI (aq); 3. (Boc)2O, Et3N	>99 ee	>99 ee	[1]
3	N-Boc- (R)-1- ([1,1'- biphenyl]-4 -yl)-3- hydroxypro pan-2- amine	(R)-5- ([1,1'- biphenyl]-4 -yl)-4-((tert- butoxycarb onyl)amino)-2- methylpent -2-enoic acid	1. TEMPO, NaOCI; 2. Ph3P=C(C H3)COOEt; 3. LiOH	75 (over 3 steps)	-	[1]
4	(R)-5- ([1,1'- biphenyl]-4 -yl)-4-((tert- butoxycarb onyl)amino)-2-	(2R,4S)-5- ([1,1'- biphenyl]-4 -yl)-4-((tert- butoxycarb onyl)amino)-2-	H2 (40 bar), [Ru(p- cymene)I2] 2, Mandypho s SL-	-	99:1 dr	[1]



	methylpent -2-enoic acid	methylpent anoic acid	M004-1, EtOH		
5	(2R,4S)-5- ([1,1'- biphenyl]-4 -yl)-4-((tert- butoxycarb onyl)amino)-2- methylpent anoic acid	(2R,4S)-5- (4- biphenylyl)- 4-amino-2- methylpent anoic acid ethyl ester	1. SOCI2, EtOH; 2. Acidic workup	-	[1]
6	(2R,4S)-5- (4- biphenylyl)- 4-amino-2- methylpent anoic acid ethyl ester	Sacubitril	Succinic anhydride, - Pyridine	-	[1]

Table 2: Final Hydrolysis to Sacubitrilat

Step	Starting Material	Product	Reagents and Conditions	Yield (%)	Reference
7	Sacubitril	Sacubitrilat	1N NaOH, Ethanol:THF (1:1), rt, 17h	-	[2]

Detailed Experimental Protocols Synthesis of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol[1]



To a solution of the Grignard reagent prepared from 4-bromo-1,1'-biphenyl and magnesium in THF, is added a catalytic amount of copper(I) iodide at -20 °C. (S)-Epichlorohydrin is then added dropwise, and the reaction mixture is stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol.

Synthesis of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine[1]

A solution of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, succinimide, and triphenylphosphine in THF is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) is added dropwise, and the mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is treated with aqueous HCl and heated to reflux. After cooling, the resulting amino alcohol hydrochloride is neutralized with a base and then treated with di-tert-butyl dicarbonate and triethylamine in dichloromethane to afford the Bocprotected amino alcohol.

Synthesis of (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid[1]

To a solution of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine in a biphasic mixture of dichloromethane and water is added TEMPO and potassium bromide. An aqueous solution of sodium hypochlorite is added dropwise at 0 °C. After completion of the oxidation, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the crude aldehyde. The aldehyde is then subjected to a Wittig reaction with (carbethoxyethylidene)triphenylphosphorane in a suitable solvent like THF. The resulting α,β -unsaturated ester is hydrolyzed with lithium hydroxide in a mixture of ethanol and water to yield the title compound.

Synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid[1]



(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid is dissolved in ethanol in a high-pressure reactor. A solution of the chiral ruthenium catalyst, such as [Ru(p-cymene)l2]2 with a chiral phosphine ligand (e.g., Mandyphos SL-M004-1), is added. The reactor is pressurized with hydrogen gas (40 bar) and heated. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to give the desired product with high diastereoselectivity.

Synthesis of (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester[1]

(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is dissolved in ethanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction mixture is stirred at room temperature. The reaction leads to both the esterification of the carboxylic acid and the removal of the Boc protecting group. The solvent is evaporated to give the hydrochloride salt of the amino ester.

Synthesis of Sacubitril[1]

To a solution of (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester in a suitable solvent such as dichloromethane, is added succinic anhydride and a base like pyridine. The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then washed with aqueous acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield Sacubitril.

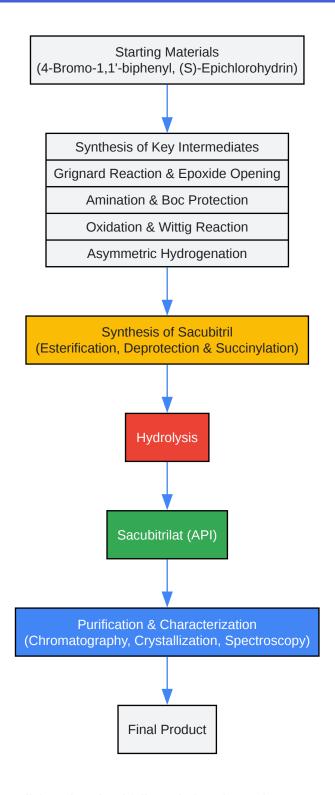
Synthesis of Sacubitrilat (Hydrolysis of Sacubitril)[2]

Sacubitril is dissolved in a 1:1 mixture of ethanol and tetrahydrofuran. To this solution, 1N aqueous sodium hydroxide is added, and the mixture is stirred at room temperature for 17 hours. The reaction mixture is then concentrated under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is acidified with 1N hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give **Sacubitrilat**.

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical workflow from starting materials to the final active pharmaceutical ingredient, **Sacubitrilat**.





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Diagram 2: Experimental Workflow for Sacubitrilat Synthesis

Conclusion



The synthesis of **Sacubitrilat** is a multi-step process that relies on the efficient and stereoselective synthesis of its prodrug, Sacubitril. The key challenges lie in the construction of the two chiral centers with high diastereoselectivity. The industrial processes have been optimized to use robust and scalable reactions. This guide provides a detailed overview of a common synthetic route, including quantitative data and experimental protocols, to aid researchers and professionals in the field of drug development. Further research into more convergent and atom-economical routes continues to be an area of interest.

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